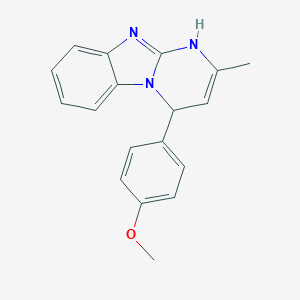
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole, also known as P7C3, is a small molecule that has shown potential in the treatment of neurodegenerative diseases. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center.
作用机制
The exact mechanism of action of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole is not fully understood, but it is thought to work by promoting the survival of neurons. It is believed to do this by increasing the activity of a protein called nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of a molecule called nicotinamide adenine dinucleotide (NAD+). NAD+ is important for the survival of neurons, and 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to increase NAD+ levels in the brain.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to have other biochemical and physiological effects. It has been found to increase the production of new blood vessels in the brain, which could help to improve blood flow and oxygen delivery to brain tissue. Additionally, 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to reduce inflammation in the brain, which could be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole is that it has been shown to be effective in a variety of animal models of neurodegenerative diseases. Additionally, it has been found to have a good safety profile in animal studies. However, one limitation of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several potential future directions for research on 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole. One direction is to further investigate its mechanism of action and how it promotes the survival of neurons. Another direction is to explore its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, there is interest in developing derivatives of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole that may be more effective or have fewer side effects than the original compound.
合成方法
The synthesis of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole involves a multi-step process that begins with the reaction of 2-aminopyrimidine with 4-methoxybenzaldehyde. The resulting product is then reacted with 2-methyl-1,2,3,4-tetrahydroquinoline to form 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole.
科学研究应用
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to have neuroprotective effects in a variety of animal models. It has been found to promote the survival of newborn neurons in the hippocampus, a brain region important for learning and memory. Additionally, 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to improve cognitive function in mouse models of Alzheimer's disease.
属性
CAS 编号 |
169132-73-4 |
|---|---|
产品名称 |
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole |
分子式 |
C18H17N3O |
分子量 |
291.3 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C18H17N3O/c1-12-11-17(13-7-9-14(22-2)10-8-13)21-16-6-4-3-5-15(16)20-18(21)19-12/h3-11,17H,1-2H3,(H,19,20) |
InChI 键 |
AALMRCUSSDYMBE-UHFFFAOYSA-N |
SMILES |
CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC |
规范 SMILES |
CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC |
同义词 |
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




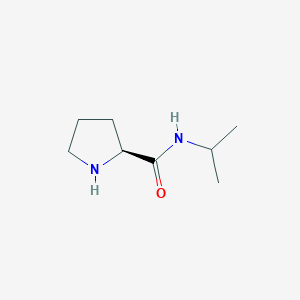
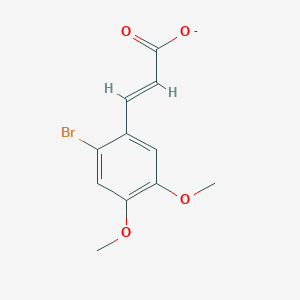
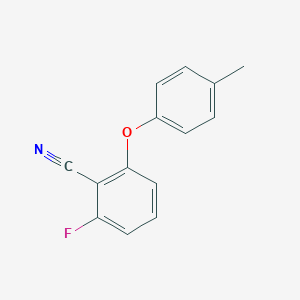
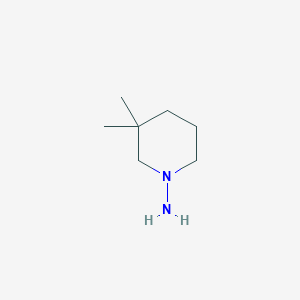

![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)
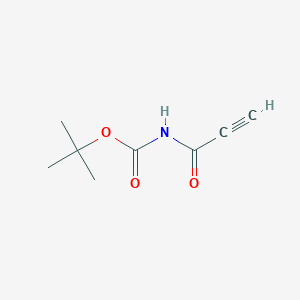



![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)
![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)
